
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines This compound features a benzylamine structure with additional functional groups, including dimethyl, propoxy, and prop-2-en-1-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethyl-2-propoxybenzyl chloride with prop-2-en-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The benzylamine moiety allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of benzyl alcohols and ketones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylbenzyl)prop-2-en-1-amine
- N-(2-Propoxybenzyl)prop-2-en-1-amine
- N-(3,4-Dimethyl-2-methoxybenzyl)prop-2-en-1-amine
Uniqueness
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine is unique due to the presence of both dimethyl and propoxy groups on the benzyl ring, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-[(3,4-dimethyl-2-propoxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C15H23NO/c1-5-9-16-11-14-8-7-12(3)13(4)15(14)17-10-6-2/h5,7-8,16H,1,6,9-11H2,2-4H3 |
InChI Key |
DFERUYHTTDBFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1C)C)CNCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


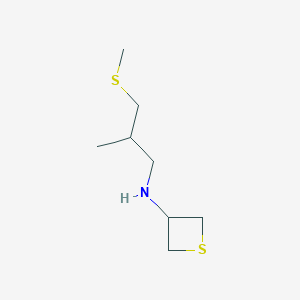
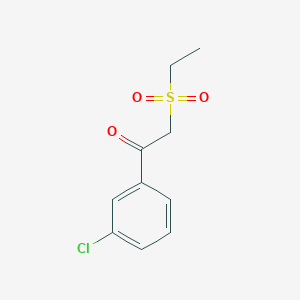
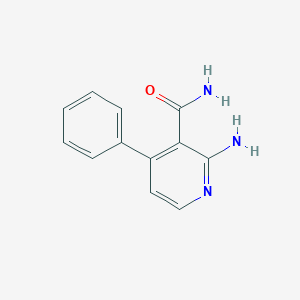


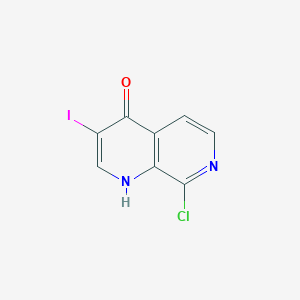

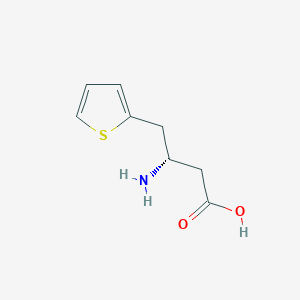
![3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)
![(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13011180.png)
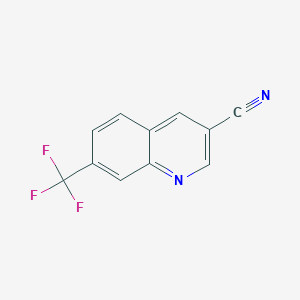
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)
![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
